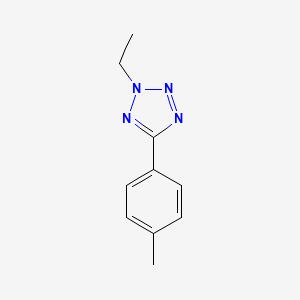
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole
Descripción general
Descripción
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetrazole (EMPT) is a heterocyclic organic compound that belongs to the tetrazole family. EMPT has been widely used in scientific research due to its unique chemical and physical properties. This compound has attracted significant attention in recent years because of its potential applications in various fields, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole can disrupt the balance of acid and base in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to the reduction of acid secretion in the stomach. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been shown to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has several advantages for use in laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in drug development, and the exploration of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
In conclusion, 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is a heterocyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical and physical properties make it a valuable tool for investigating the biochemical and physiological effects of carbonic anhydrase inhibition, as well as its potential applications in drug development and other areas of scientific research. Further research is needed to fully understand the mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme carbonic anhydrase. 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has also been shown to exhibit anticonvulsant, anti-inflammatory, and anti-cancer properties.
Propiedades
IUPAC Name |
2-ethyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-14-12-10(11-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIGHLQXGAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


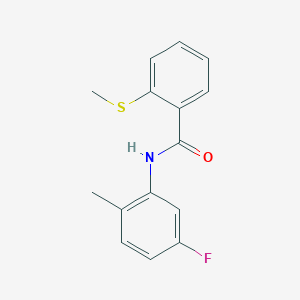
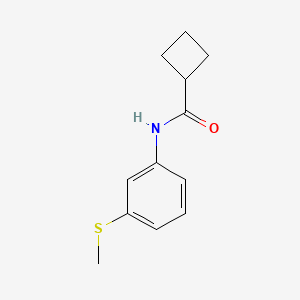
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
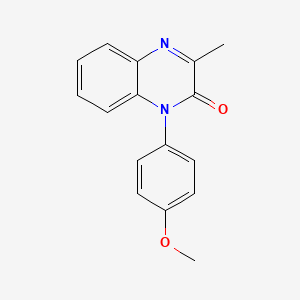
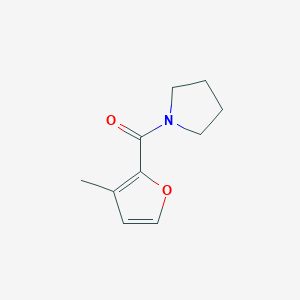
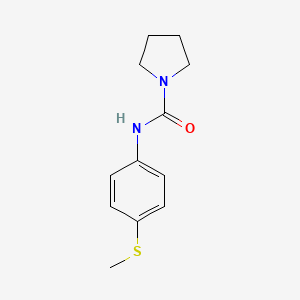
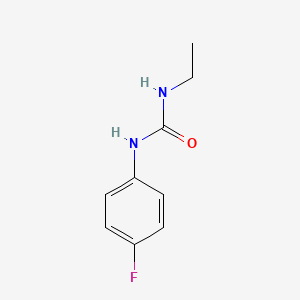
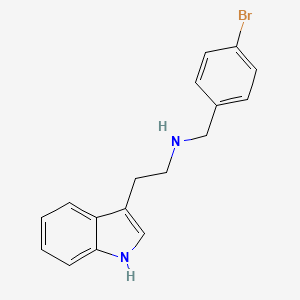
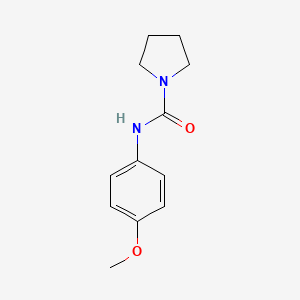
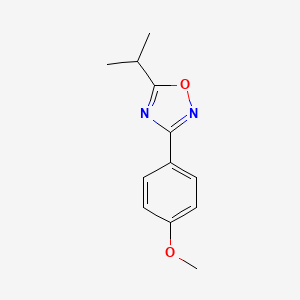
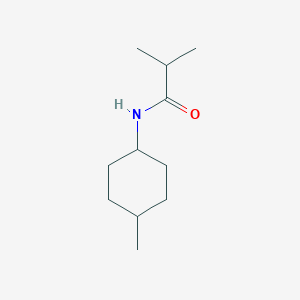
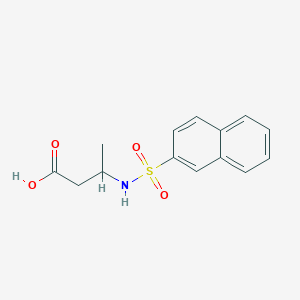
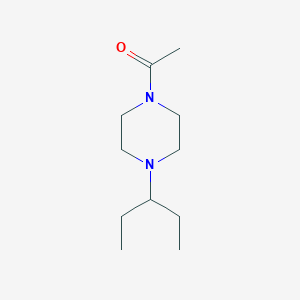
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)